2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole

Catalog No.
S13176114
CAS No.
94021-31-5
M.F
C19H20N8O
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)a...

CAS Number

94021-31-5

Product Name

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole

IUPAC Name

4-[[3-[(3,5-diaminophenyl)diazenyl]-4-methoxyphenyl]diazenyl]benzene-1,3-diamine

Molecular Formula

C19H20N8O

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C19H20N8O/c1-28-19-5-3-14(24-26-17-4-2-11(20)9-16(17)23)10-18(19)27-25-15-7-12(21)6-13(22)8-15/h2-10H,20-23H2,1H3

InChI Key

NILXYKBVKQHIOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=CC(=CC(=C3)N)N

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is an organic compound with the molecular formula C19H20N8OC_{19}H_{20}N_8O and a molecular weight of approximately 376.42 g/mol. This compound features two azo groups (-N=N-) linked to aromatic rings, specifically substituted aniline derivatives. Its structure includes methoxy and amino substituents, which contribute to its chemical properties and potential applications in various fields, including dye chemistry and pharmaceuticals .

Typical for azo compounds. Key reactions include:

  • Diazotization: The introduction of diazonium salts can modify the compound's reactivity, allowing for further functionalization.
  • Reduction: Azo groups can be reduced to amines under certain conditions, altering the compound's properties and reactivity.
  • Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures or dyes.

These reactions are crucial for synthesizing derivatives or creating new materials with tailored properties .

The synthesis of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole typically involves:

  • Azo Coupling: The reaction of diazonium salts derived from 3,5-diaminophenol with 4-anisidine or similar substrates.
  • Refluxing: The reaction mixture is often refluxed in an appropriate solvent (e.g., ethanol or water) to facilitate the coupling reaction.
  • Purification: Post-reaction purification is commonly achieved through recrystallization or chromatography techniques to isolate the desired product.

This method allows for the efficient production of azo compounds with high yields .

The primary applications of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole include:

  • Dye Manufacturing: Used as a dye intermediate due to its vibrant color properties.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.
  • Analytical Chemistry: As a reagent in various analytical techniques due to its ability to form colored complexes.

These applications highlight the versatility of this compound in both industrial and research settings .

Several compounds share structural similarities with 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Amino-3-(phenylazo)-naphthaleneC13H12N4OContains a naphthalene core; used in dyes
2-Amino-4-(phenylazo)-anilineC12H12N4OSimpler structure; less complex than target compound
Disodium 4-amino-3-[[4′-(2,4-diaminophenyl)azo]-1,1′-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthaleneC24H22N6O7S2More complex structure; used in specialized dye applications

The uniqueness of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole lies in its dual azo linkages combined with specific amino substitutions that enhance its reactivity and potential biological activity compared to simpler analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

376.17600729 g/mol

Monoisotopic Mass

376.17600729 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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